molecular formula C20H17ClO5 B2707129 (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623122-94-1

(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2707129
CAS RN: 623122-94-1
M. Wt: 372.8
InChI Key: KLRKLXWDHUOEJD-ZDLGFXPLSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using density functional theory methods . For example, the Schiff base compound “(E)-4-Bromo-N-(2-chlorobenzylidene)-aniline” has been studied, revealing important properties such as the electric dipole moment, polarizability, and the first hyperpolarizability .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using various computational methods . For instance, the compound “Anilino { [ (Z)- (2-chlorobenzylidene)amino]oxy}methanone” has a predicted density of 1.2±0.1 g/cm3, boiling point of 377.21°C, and a water solubility at 25°C of 5.877 mg/L .

Scientific Research Applications

Structural Characterization and Synthesis Methods

Research on compounds structurally similar to "(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate" often focuses on their synthesis and detailed structural analysis. For instance, studies on various heterocyclic systems, such as benzofurans and oxazino compounds, provide valuable insights into the synthesis routes and structural intricacies of these complex molecules. These studies showcase the diverse synthetic strategies employed to create molecules with potential biological activity or unique material properties (Konstantinova et al., 2020; Mérour & Cossais, 1991).

Polymorphism in Pharmaceutical Compounds

The investigation of polymorphic forms of ethyl propanoate derivatives in pharmaceutical research highlights the importance of understanding solid-state properties for drug development. These studies detail how different polymorphic forms can exhibit varied physical and chemical behaviors, affecting the compound's stability, solubility, and bioavailability. Such research underscores the compound's potential applicability in designing more effective and stable pharmaceutical formulations (Vogt et al., 2013).

Antimicrobial Activity

Explorations into the antimicrobial activities of ethyl propanoate derivatives align with a broader interest in discovering new agents to combat microbial resistance. The synthesis of compounds bearing a resemblance to "this compound" and their subsequent screening for antimicrobial properties exemplify the ongoing efforts to identify novel compounds with potential therapeutic applications (Цялковский et al., 2005).

Chemical Reactivity and Applications

The versatility of ethyl propanoate derivatives in chemical reactions, such as their role in synthesizing a wide array of heterocyclic compounds, further highlights the compound's relevance in organic synthesis. This versatility is pivotal for the development of new materials, catalysts, and pharmaceutical agents, showcasing the potential applications of such compounds in various fields of chemistry and material science (Honey et al., 2012).

Mechanism of Action

The mechanism of action for this specific compound is not available in the retrieved data .

properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKLXWDHUOEJD-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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